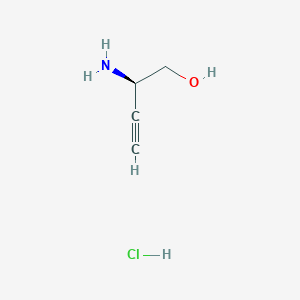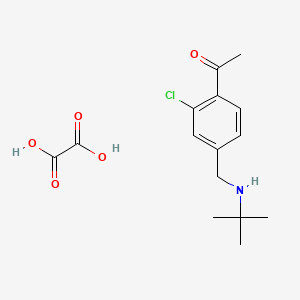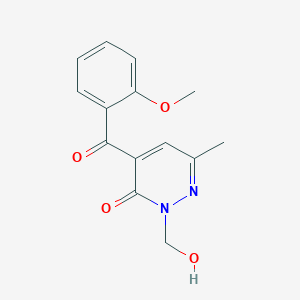
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyridazinone core with hydroxymethyl and methoxybenzoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methoxybenzoyl chloride with a suitable pyridazinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxybenzoyl group can be reduced to a benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(Carboxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one.
Reduction: 2-(Hydroxymethyl)-4-(2-hydroxybenzyl)-6-methylpyridazin-3(2H)-one.
Substitution: 2-(Hydroxymethyl)-4-(2-aminobenzoyl)-6-methylpyridazin-3(2H)-one.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hydroxymethyl)-4-(2-chlorobenzoyl)-6-methylpyridazin-3(2H)-one
- 2-(Hydroxymethyl)-4-(2-fluorobenzoyl)-6-methylpyridazin-3(2H)-one
- 2-(Hydroxymethyl)-4-(2-nitrobenzoyl)-6-methylpyridazin-3(2H)-one
Uniqueness
Compared to its analogs, 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
832712-36-4 |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3-one |
InChI |
InChI=1S/C14H14N2O4/c1-9-7-11(14(19)16(8-17)15-9)13(18)10-5-3-4-6-12(10)20-2/h3-7,17H,8H2,1-2H3 |
InChI-Schlüssel |
LHFOLYBFAZMXHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C(=C1)C(=O)C2=CC=CC=C2OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


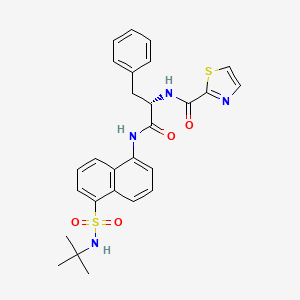
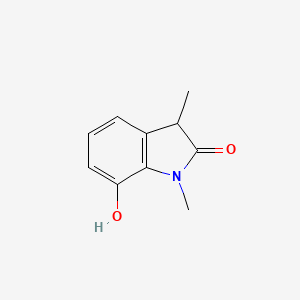

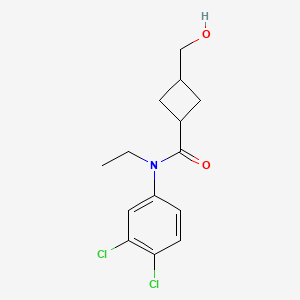
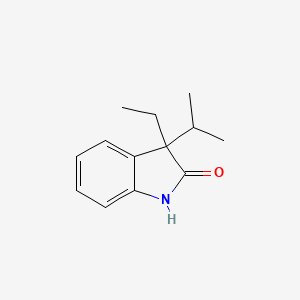
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)


![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)

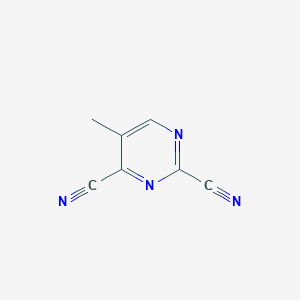
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
